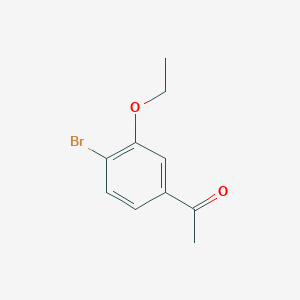

1-(4-Bromo-3-ethoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

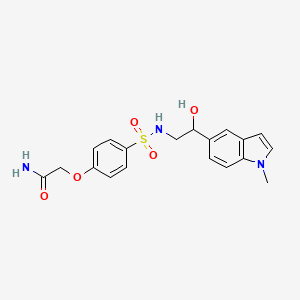

1-(4-Bromo-3-ethoxyphenyl)ethanone is a chemical compound with the CAS number 1936588-99-6 . It has a molecular weight of 243.1 and its IUPAC name is 1-(4-bromo-3-ethoxyphenyl)ethan-1-one . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 1-(4-Bromo-3-ethoxyphenyl)ethanone is 1S/C10H11BrO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl ring and an ethoxy group attached to the third carbon of the phenyl ring .Physical And Chemical Properties Analysis

1-(4-Bromo-3-ethoxyphenyl)ethanone has a molecular weight of 243.097 . Its density is 1.4±0.1 g/cm3 and it has a boiling point of 307.5±27.0 °C at 760 mmHg .Scientific Research Applications

1. Synthesis and Biological Activity

1-(4-Bromo-3-ethoxyphenyl)ethanone is utilized in the synthesis of various organic compounds. For example, Gorbunova et al. (1993) described the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with C-nucleophiles, resulting in ethoxy group substitution products (Gorbunova, Gerus, & Kukhar, 1993). Additionally, Zhang et al. (2014) developed a synthesis method for enantiomerically pure diarylethanes starting from related compounds (Zhang et al., 2014).

2. Antiestrogenic Properties

Certain derivatives of 1-(4-Bromo-3-ethoxyphenyl)ethanone exhibit antiestrogenic activity. Lubczyk et al. (2003) synthesized C2-alkyl substituted derivatives showing high receptor binding affinity and antagonized the effect of estradiol in breast cancer cells (Lubczyk, Bachmann, & Gust, 2003).

3. Application in Fluorescent Probes

The compound also finds applications in the development of fluorescent probes. Fang et al. (2019) reported the use of 1-(2-Hydroxyphenyl)ethanone in creating a BODIPY-based fluorescent probe for H2S detection (Fang, Jiang, Sun, & Li, 2019).

4. Catalytic Applications

Thvedt et al. (2011) explored the use of 1-(4-bromophenyl)ethanone in asymmetric reduction of ketones, emphasizing its role in catalysis (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011).

5. Degradation Studies

Research by Kawai et al. (1988) involved the study of phenolic beta-1 lignin substructure model compounds, which included derivatives of 1-(4-ethoxyphenyl)ethanone, to understand degradation mechanisms by laccase (Kawai, Umezawa, & Higuchi, 1988).

Safety and Hazards

properties

IUPAC Name |

1-(4-bromo-3-ethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHGMWSQXIKSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-ethoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2832916.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832920.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2832921.png)

![5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2832923.png)

![2-[1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2832925.png)

![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2832929.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2832934.png)